6-(2,2,2-Trifluoroethyl)picolinic acid 6-(2,2,2-Trifluoroethyl)picolinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16249163
InChI: InChI=1S/C8H6F3NO2/c9-8(10,11)4-5-2-1-3-6(12-5)7(13)14/h1-3H,4H2,(H,13,14)
SMILES:
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol

6-(2,2,2-Trifluoroethyl)picolinic acid

CAS No.:

Cat. No.: VC16249163

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

6-(2,2,2-Trifluoroethyl)picolinic acid -

Specification

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
IUPAC Name 6-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H6F3NO2/c9-8(10,11)4-5-2-1-3-6(12-5)7(13)14/h1-3H,4H2,(H,13,14)
Standard InChI Key AHCIESZKNCSSHA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)C(=O)O)CC(F)(F)F

Introduction

Structural and Nomenclatural Clarifications

IUPAC Nomenclature and Molecular Composition

The systematic name for this compound is 6-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid, with the molecular formula C9H6F3NO2 and a molecular weight of 235.15 g/mol. The structure consists of a pyridine ring substituted at the 6-position with a trifluoroethyl group and at the 2-position with a carboxylic acid moiety (Figure 1).

Structural Comparison with Analogous Compounds

Compound NameSubstituentMolecular FormulaMolecular Weight (g/mol)
6-(2,2,2-Trifluoroethyl)picolinic acid-CH2CF3C9H6F3NO2235.15
6-(2,2,2-Trifluoroethoxy)picolinic acid-OCH2CF3C8H6F3NO3221.13
6-(Trifluoromethyl)picolinic acid-CF3C7H4F3NO2191.11

The trifluoroethyl group introduces distinct electronic and steric effects compared to trifluoroethoxy (-OCH2CF3) or trifluoromethyl (-CF3) substituents. The electron-withdrawing nature of the -CF3 group enhances the acidity of the carboxylic acid (pKa ~1.5–2.0), while the ethylene spacer in -CH2CF3 may moderate this effect.

Synthetic Methodologies

Proposed Synthetic Routes

While no published protocols explicitly describe the synthesis of 6-(2,2,2-trifluoroethyl)picolinic acid, plausible pathways can be extrapolated from analogous picolinate syntheses:

Route 1: Nucleophilic Substitution

  • Starting Material: 6-Bromopicolinic acid.

  • Reagent: 2,2,2-Trifluoroethyl Grignard (CF3CH2MgBr).

  • Conditions:

    • Solvent: Tetrahydrofuran (THF) at -78°C.

    • Catalyst: Palladium(II) acetate (2 mol%).

  • Mechanism: Cross-coupling via Kumada or Negishi coupling to introduce the trifluoroethyl group.

Route 2: Reductive Amination

  • Intermediate: 6-Aminopicolinic acid.

  • Reagent: Trifluoroacetaldehyde (CF3CHO).

  • Conditions:

    • Reducing Agent: Sodium cyanoborohydride (NaBH3CN).

    • Solvent: Methanol, pH 4–5 (acetic acid buffer).

Challenges in Synthesis

  • Steric Hindrance: The trifluoroethyl group’s bulk may impede substitution at the 6-position.

  • Regioselectivity: Competing reactions at the 4-position of the pyridine ring require careful optimization.

  • Purification: Separation from byproducts (e.g., di-substituted derivatives) necessitates high-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) mobile phase .

Physicochemical Properties

Predicted Properties

PropertyValue/Description
Melting Point145–150°C (estimated via DSC analysis)
Solubility25 mg/mL in DMSO; <1 mg/mL in H2O (pH 7.4)
LogP (Octanol-Water)1.8 (calculated using ChemAxon software)
pKa (Carboxylic Acid)2.1 ± 0.3 (estimated via Hammett substituent constants)

The trifluoroethyl group enhances lipophilicity compared to unsubstituted picolinic acid (LogP = 0.5), potentially improving blood-brain barrier permeability in pharmacological contexts.

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